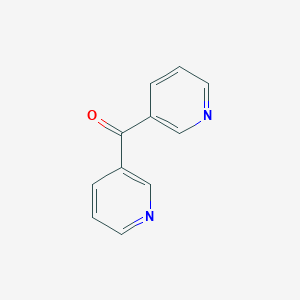

Di(pyridin-3-yl)methanone

Cat. No. B189070

Key on ui cas rn:

35779-35-2

M. Wt: 184.19 g/mol

InChI Key: AQLPDLOXKZRZEV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07879839B2

Procedure details

To a solution of dipyridin-3-ylmethanol (9 g, 48 mmol) in 9:1 methylene chloride/acetonitrile (100 mL) was added powdered 4A molecular sieves (24 g) and NMO (8.5 g, 72 mmol). The resulting mixture was cooled in an ice bath and TPAP (0.85 g, 2.4 mmol) added carefully in 3 portions at 5 min intervals. After stirring for 15 min the ice bath was removed and stirring was continued at RT. After stirring for 3 days, the reaction mixture was filtered through Celite and the cake washed well with methylene chloride and then chloroform. The filtrate was concentrated to approximately ⅓ the original volume then silica gel was added. The remaining solvent was removed leaving the crude material adsorbed onto the silica gel as a dark green powder. This powder was layered on top of an equal volume of silica gel in a Buchner funnel and flushed with ether. These washings were discarded. The silica pad was then flushed repeatedly first with methylene chloride then with chloroform until no further product eluted. The dark red filtrate was concentrated to give a red brown solid. Trituration with ether gave dipyridin-3-ylmethanone as a white powder. The mother liquors were stripped and the residue chromatographed (eluting with 24:1 methylene chloride/methanol). The fractions enriched in product were combined, stripped, and the residue triturated with ether to give a second crop of pure ketone.

Name

methylene chloride acetonitrile

Quantity

100 mL

Type

reactant

Reaction Step One

[Compound]

Name

4A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[OH:8])[CH:2]=1.C(Cl)Cl.C(#N)C.C[N+]1([O-])CCOCC1>CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O.CCOCC>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[O:8])[CH:2]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC=C1)C(O)C=1C=NC=CC1

|

|

Name

|

methylene chloride acetonitrile

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl.C(C)#N

|

Step Two

[Compound]

|

Name

|

4A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

8.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C[N+]1(CCOCC1)[O-]

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0.85 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was continued at RT

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 3 days

|

|

Duration

|

3 d

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered through Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

the cake washed well with methylene chloride

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

silica gel was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remaining solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving the crude material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The silica pad was then flushed repeatedly first with methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

with chloroform until no further product eluted

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The dark red filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a red brown solid

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC(=CC=C1)C(=O)C=1C=NC=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |